molecular formula C15H32O3Si4 B179464 Phenyl trimethicone CAS No. 2116-84-9

Phenyl trimethicone

Cat. No. B179464
CAS RN: 2116-84-9
M. Wt: 372.75 g/mol
InChI Key: LINXHFKHZLOLEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to phenyl trimethicone, such as organosilicon compounds, can be complex. For instance, the synthesis of o-phenylene ethynylene cyclic trimer was achieved through a one-step process from a tetrasubstituted benzene monomer, which is a shape-persistent, conjugated molecule . This demonstrates the potential for efficient synthesis strategies in the realm of silicon-containing compounds.

Molecular Structure Analysis

The molecular structure of phenyl trimethicone would be expected to include a phenyl group attached to a trimethicone (silicone) backbone. In the context of related compounds, the molecular structure of phenyl[tris(trimethylsilyl)]ethylene dilithium complex was determined by X-ray diffraction, showing interesting features such as a twisted central C–C bond . This highlights the diverse structural possibilities within phenyl-substituted silicon compounds.

Chemical Reactions Analysis

Chemical reactions involving phenyl groups and silicon can lead to various products. For example, the reaction of trimethylaluminum with secondary arsines produced trimeric compounds with six-membered Al–As rings . Additionally, phenyl(trimethylsilylmethyl)arsine was synthesized, showcasing the reactivity of phenyl and silicon-containing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl trimethicone contribute to its utility in cosmetic formulations. It is typically a clear, colorless liquid with a characteristic silicone feel. While the papers provided do not directly address the properties of phenyl trimethicone, they do discuss related compounds. For instance, trimeric perfluoro-ortho-phenylene mercury exhibits photoluminescence, which is a physical property that could be of interest in materials science . The photoluminescent properties of compounds 2-4, which involve pi-interactions with aromatic molecules, suggest that similar interactions might influence the properties of phenyl trimethicone .

Scientific Research Applications

Cosmetic Applications

Phenyl Trimethicone, a silicon polymer, is commonly used in cosmetic products. Studies have shown its safety as an ingredient in cosmetics, with no significant irritation or sensitization effects on human skin. Its use in cosmetics is considered safe up to a concentration of 5% (International Journal of Toxicology, 1986).

Medical Applications in Vitreoretinal Surgery

A novel heavy tamponade for vitreoretinal surgery has been developed using Phenyl Trimethicone. This tamponade is biocompatible, optically clear, and has suitable injectability and tamponade efficiency, making it a promising candidate for use in vitreoretinal surgeries (Investigative ophthalmology & visual science, 2013).

Hair Care Research

In hair care research, Phenyl Trimethicone has been shown to enhance the luster of hair. Instrumental measurement of shine on hair treated with Phenyl Trimethicone aligns well with subjective assessments, suggesting its effectiveness in improving hair luster (Journal of cosmetic science, 2006).

Chemical Vapor Deposition (CVD) Processes

Phenyl Trimethicone and related compounds have been investigated for their use in chemical vapor deposition processes. Studies focus on the synthesis, purification, and characterization of these compounds for producing dielectric films of hydrogenated silicon carbide, highlighting their potential in materials science and engineering applications (Modern Electronic Materials, 2015).

Polymerization Research

Phenyl Trimethicone has been studied in the context of polymerization, such as in the controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides. Its use provides rapid and controlled polymerization, producing functional poly(amino acids) with controllable molecular weights and narrow polydispersity index. This highlights its utility in synthesizing functional polymers for biological applications (Biomacromolecules, 2016).

Future Directions

Phenyl Trimethicone improves the performance of many types of cosmetic formulations . It has an excellent solubility in alcohol and is used as a water repellent additive . It also reduces the tackiness and stickiness of organic ingredients in formulations . It is expected to find more uses in the future .

properties

IUPAC Name

trimethyl-[phenyl-bis(trimethylsilyloxy)silyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O3Si4/c1-19(2,3)16-22(17-20(4,5)6,18-21(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINXHFKHZLOLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051857
Record name 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane
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Molecular Weight

372.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]-
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Product Name

Phenyltris(trimethylsiloxy)silane

CAS RN

2116-84-9, 195868-36-1
Record name Phenyltris(trimethylsiloxy)silane
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Record name Phenyltrimethicone
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Record name Methyl phenyl polysiloxane
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Record name Phenyl trimethicone
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Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]-
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Record name 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane
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Record name 1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]trisiloxane
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Record name Poly[oxy(3,3,3-trimethyl-1-phenyldisiloxanylidene)], .alpha.-(trimethylsilyl)-.omega.-[(trimethylsilyl)oxy]
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Record name TRIS(TRIMETHYLSILOXY)PHENYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
314
Citations
UPTAP Trimethicone - Citeseer
… by weight amino phenyl trimethicone in cyclopentasiloxane. … Figure 1 also shows that the amino phenyl trimethicone gives … formulation that incorporates the amino phenyl trimethicone. …
Number of citations: 2 citeseerx.ist.psu.edu
M Starch, I Van Reeth, MCT Ramos - CHEMICAL WEEKLY-BOMBAY-, 2007 - Citeseer
… was a blend of phenyl trimethicone and organic resin. … Phenyl trimethicone is known for its ability to add shine in hair and skin … Like other silicones, phenyl trimethicone can boost SPF. …
Number of citations: 7 citeseerx.ist.psu.edu
J Lee, SI Park, SH Heo, M Kim… - International Journal of …, 2020 - koreascience.kr
… no oil, skin softener-1 with 0.15% of phenyl trimethicone (oil) and skin softener-2 with 20% of … , PEG-60 hydrogenated castor oil, phenyl trimethicone, methyl paraben and perfume were …
Number of citations: 3 koreascience.kr
RM Brand, J Pike, RM Wilson… - … and industrial health, 2003 - journals.sagepub.com
… themselves, dissolved in phenyl trimethicone. In vitro … UV absorbers formulated in phenyl trimethicone showed that … can be eliminated by substituting phenyl trimethicone as the solvent. …
Number of citations: 51 journals.sagepub.com
CH CH, CHCH CH - brbstkimyasal.com
… Meanwhile microemulsion B2 was developed with shine boosting Phenyl Trimethicone and, cationic polymer, Silicone Quaternium-17 together with emulsifier of Laureth-4 and Laureth-…
Number of citations: 5 www.brbstkimyasal.com
R Seo-Joon, L Dong-Wook… - Journal of the Society of …, 1998 - koreascience.kr
This Study was performed to get the suitable oil dispersion agent by assessment of color strength of organic pigment in non-aqueous systems. Organic pigment is used as a color …
Number of citations: 3 koreascience.kr
I van Reeth - Global Cosmetic Industry, 2005 - go.gale.com
… resin) in combination with phenyl trimethicone. This blend is … the organic resin/phenyl trimethicone blend was obtained in … compared to the organic resin/phenyl trimethicone blend (6), …
Number of citations: 0 go.gale.com
F Lin, K Quackenbush, B Johnson, T Ostergaard - cosmeticsciencetechnology.com
… Aminopropyl phenyl trimethicone is based on a silicone resin technology. This multi functional, high refractive index liquid resin offers benefits for hair styling and maintenance. The …
Number of citations: 3 cosmeticsciencetechnology.com
I Van Reeth, M Morè, R Hickerson - EURO COSMETICS, 2004 - Citeseer
In today’s highly competitive skin care and underarm markets, multifunctional, high performance products have the best chance of success. Consumers expect convenience and …
Number of citations: 2 citeseerx.ist.psu.edu
M Eeman, I Van Reeth - Handbook of Cosmetic Science and …, 2022 - taylorfrancis.com
… Phenyl trimethicone are siloxane polymers with some methyl groups substituted by phenyl groups. The phenyl functionality increases the refractive index and improves the compatibility …
Number of citations: 0 www.taylorfrancis.com

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